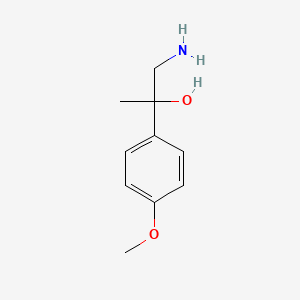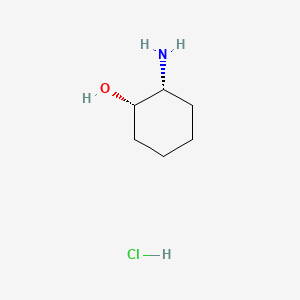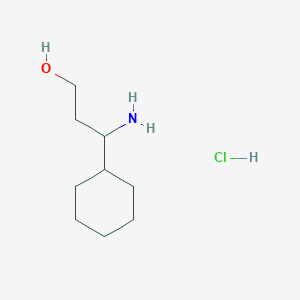
4-氨基-6-乙基喹啉
描述
4-Amino-6-ethylquinoline is an organic compound with the molecular formula C11H12N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.
科学研究应用
4-Amino-6-ethylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
4-Amino-6-ethylquinoline is a derivative of the 4-aminoquinoline class of compounds . The primary targets of this class of compounds are intraerythrocytic parasites . These compounds concentrate in the digestive vacuole of the parasite, leading to its death .
Mode of Action
The mode of action of 4-aminoquinolines, including 4-Amino-6-ethylquinoline, involves the inhibition of the haem polymerase of the parasite . This inhibition leads to the accumulation of soluble haem, which is toxic to the parasite . This results in the death of the parasite and the subsequent clearance of the infection .
Biochemical Pathways
It is known that the compound interferes with the parasite’s ability to detoxify haem, a byproduct of its digestion of host hemoglobin . This leads to the accumulation of toxic haem within the parasite, ultimately causing its death .
Pharmacokinetics
4-aminoquinolines are generally characterized by extensive tissue distribution and a long elimination half-life . Despite similarities in their chemical structures, these drugs show differences in their biotransformation and routes of elimination .
Result of Action
The result of the action of 4-Amino-6-ethylquinoline is the death of the intraerythrocytic parasite, leading to the clearance of the infection . This is achieved through the inhibition of haem polymerase and the subsequent accumulation of toxic haem within the parasite .
生化分析
Biochemical Properties
4-Amino-6-ethylquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclic nucleotide phosphodiesterases, particularly the TbrPDEB1 enzyme . This interaction is crucial as it inhibits the enzyme’s activity, which can have downstream effects on cellular signaling pathways. Additionally, 4-Amino-6-ethylquinoline’s structure allows it to bind with other biomolecules, influencing their function and stability.
Cellular Effects
4-Amino-6-ethylquinoline affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cyclic nucleotide phosphodiesterases can alter the levels of cyclic nucleotides within the cell, impacting signaling pathways that rely on these molecules . This can lead to changes in gene expression and metabolic processes, ultimately affecting cell behavior and function.
Molecular Mechanism
The molecular mechanism of 4-Amino-6-ethylquinoline involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in cellular processes. For instance, its inhibition of the TbrPDEB1 enzyme affects the breakdown of cyclic nucleotides, which are essential for various signaling pathways . This inhibition can result in altered cellular responses, including changes in gene expression and metabolic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-ethylquinoline can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, affecting its efficacy . Long-term exposure to 4-Amino-6-ethylquinoline can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Amino-6-ethylquinoline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can have toxic or adverse effects. For instance, high doses of 4-Amino-6-ethylquinoline may lead to cellular toxicity, affecting the overall health and function of the organism .
Metabolic Pathways
4-Amino-6-ethylquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and metabolite levels within the cell. For example, its interaction with cyclic nucleotide phosphodiesterases can affect the levels of cyclic nucleotides, which play a crucial role in cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Amino-6-ethylquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. For instance, it may be transported across cell membranes by specific transporters, influencing its concentration within the cell .
Subcellular Localization
4-Amino-6-ethylquinoline’s subcellular localization is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell. Its localization can affect its activity and function, influencing various cellular processes . For example, its presence in the nucleus may impact gene expression, while its localization in the cytoplasm may affect metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-ethylquinoline typically involves the Skraup synthesis, a classical method for producing quinoline derivatives. This method involves the condensation of aniline derivatives with glycerol in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction is carried out under reflux conditions, leading to the formation of the quinoline ring system.
Industrial Production Methods: In industrial settings, the production of 4-Amino-6-ethylquinoline may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of recyclable catalysts. These methods aim to enhance yield and reduce environmental impact by employing greener chemistry principles .
化学反应分析
Types of Reactions: 4-Amino-6-ethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nitrating agents.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, alkylated, and nitrated quinoline derivatives
相似化合物的比较
4-Aminoquinoline: Known for its antimalarial properties.
6-Ethylquinoline: A simpler derivative with fewer functional groups.
4-Amino-6-bromoquinoline: Used in the synthesis of more complex molecules.
Uniqueness: 4-Amino-6-ethylquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl group at the 6-position and amino group at the 4-position make it a versatile intermediate for further chemical modifications .
属性
IUPAC Name |
6-ethylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBZMOLISBWGIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=CN=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589043 | |
| Record name | 6-Ethylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-21-8 | |
| Record name | 6-Ethylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 948293-21-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)






![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)




